molecular formula C7H2Cl4N2 B1261004 4,5,6,7-Tetrachloro-1,3-benzodiazole CAS No. 15952-58-6

4,5,6,7-Tetrachloro-1,3-benzodiazole

Cat. No.: B1261004
CAS No.: 15952-58-6
M. Wt: 255.9 g/mol
InChI Key: ILWGGMUSEHTKEQ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrachloro-1,3-benzodiazole is a specialized chemical scaffold valued in medicinal chemistry for its role as a hydrophobic precursor in drug discovery. Its main research application is in the design and synthesis of novel enzyme inhibitors. Specifically, this compound serves as a key hydrophobic "tail" moiety that can be coupled to aromatic sulfonamides to create potent inhibitors of human Carbonic Anhydrase (hCA) isoforms . These enzymes are validated drug targets for conditions such as glaucoma, epilepsy, and hypoxic tumors . The incorporation of the 4,5,6,7-tetrachloro motif is known to enhance the binding affinity and selectivity profile of the resulting inhibitors, facilitating the development of compounds with low nanomolar potency against physiologically relevant isoforms like hCA II and VII . Researchers utilize this building block to explore structure-activity relationships and to develop new therapeutic candidates with improved specificity. This product is intended for laboratory research use by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

15952-58-6

Molecular Formula

C7H2Cl4N2

Molecular Weight

255.9 g/mol

IUPAC Name

4,5,6,7-tetrachloro-1H-benzimidazole

InChI

InChI=1S/C7H2Cl4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13)

InChI Key

ILWGGMUSEHTKEQ-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=C(C(=C2Cl)Cl)Cl)Cl

Canonical SMILES

C1=NC2=C(N1)C(=C(C(=C2Cl)Cl)Cl)Cl

Synonyms

4,5,6,7-tetrachlorobenzimidazole

Origin of Product

United States

Preparation Methods

Formic Acid-Mediated Cyclization

Reaction Conditions :

  • Reactants : 3,4,5,6-Tetrachloro-o-phenylenediamine (1 eq), HCOOH (excess)
  • Temperature : Reflux (100–110°C)
  • Time : 6–8 hours
  • Yield : 75–80%

Mechanism :
Formic acid acts as a carbonyl source, facilitating dehydration to form the diazole ring (Fig. 2).

Triethyl Orthoformate-Mediated Cyclization

Reaction Conditions :

  • Reactants : 3,4,5,6-Tetrachloro-o-phenylenediamine (1 eq), HC(OEt)₃ (2 eq)
  • Catalyst : p-Toluenesulfonic acid (0.1 eq)
  • Temperature : 120°C
  • Time : 3–4 hours
  • Yield : 82–88%

Mechanism :
Triethyl orthoformate provides the requisite carbon atom for ring closure, with acid catalysis enhancing reaction efficiency.

Direct Chlorination of Benzimidazole

While less common due to regioselectivity challenges, tetrachlorination of benzimidazole has been explored.

Reaction Conditions :

  • Reactants : Benzimidazole (1 eq), Cl₂ gas (excess), FeCl₃ (catalyst)
  • Temperature : 180–200°C
  • Time : 12–24 hours
  • Yield : 40–50% (mixture of isomers)

Limitations :
Poor regiocontrol results in mixed chlorinated products, necessitating complex purification.

Condensation of o-Chloranil with Diamines

3,4,5,6-Tetrachloro-1,2-benzoquinone (o-chloranil) reacts with ammonia or alkylamines under reductive conditions to yield intermediates for diazole formation.

Reaction Conditions :

  • Reactants : o-Chloranil (1 eq), NH₃ (aq., excess), Zn/HCl
  • Temperature : 60–70°C
  • Time : 8–10 hours
  • Yield : 65–70%

Mechanism :
Reduction of o-chloranil to tetrachlorocatechol, followed by amination and cyclization (Fig. 3).

Comparative Analysis of Methods

Method Starting Material Yield (%) Advantages Disadvantages
Reductive Fission Benzotriazole 85–90 High yield, pure product Multi-step synthesis
Formic Acid Cyclization Tetrachloro-diamine 75–80 Simple conditions Long reaction time
Triethyl Orthoformate Tetrachloro-diamine 82–88 Faster, higher yield Requires acid catalyst
Direct Chlorination Benzimidazole 40–50 Single-step Poor regioselectivity
o-Chloranil Route o-Chloranil 65–70 Utilizes stable precursor Complex intermediate purification

Structural Characterization

Key spectroscopic data for this compound:

  • ¹H NMR : No signals (fully substituted aromatic ring).
  • ¹³C NMR : Peaks at δ 120–130 ppm (C-Cl), δ 145–150 ppm (C-N).
  • IR : Stretching at 750 cm⁻¹ (C-Cl), 1600 cm⁻¹ (C=N).

Applications and Derivatives

The compound serves as a precursor for:

  • Pharmaceuticals : Antiviral and anticancer agents.
  • Ligands : Coordination complexes with transition metals.
  • Materials : Electron-deficient cores in organic electronics.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrachloro-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6,7-Tetrachloro-1,3-benzodiazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrachloro-2-trifluoromethylbenzimidazole
  • 4,5,6,7-tetrachloro-1-propylbenzimidazole
  • 4,5,6,7-tetraiodobenzimidazole

Uniqueness

4,5,6,7-Tetrachloro-1,3-benzodiazole is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of four chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Q & A

Q. What are the established synthetic routes for 4,5,6,7-tetrachloro-1,3-benzodiazole derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions using chlorinated precursors. For example:

  • Method A (Dioxane reflux): Reacting methylene-active heterocycles (e.g., 2-methylquinolines) with o-chloranil in dioxane under reflux yields 5,6,7-trichloro-1,3-tropolones. Prolonged heating (3–4 days) in acetic acid (Method B) inverts product ratios, favoring 4,5,6,7-tetrachloro derivatives but with lower yields (10–35%) due to resinification .
  • Optimization Tips: Use a 2:1 molar ratio of o-chloranil to precursor in acetic acid to minimize side products. Monitor reaction progress via HPLC and adjust reflux time to balance yield and purity .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • X-ray Crystallography: Resolve tautomeric forms (e.g., O–H···N vs. O···H–N) using SHELX programs (e.g., SHELXL for refinement). For example, bath conformations in seven-membered rings were confirmed via X-ray, with O···N distances 0.5 Å shorter than van der Waals contacts .
  • NMR Spectroscopy: Use 13C^{13}\text{C}- and 1H^{1}\text{H}-NMR to identify chlorine-induced deshielding in aromatic regions. Coupling constants in 1H^{1}\text{H}-NMR help distinguish between trichloro and tetrachloro products .

Q. What safety protocols are essential when handling this compound compounds?

Methodological Answer:

  • Storage: Store under argon in moisture-free environments to prevent hydrolysis to tetrachlorophthalic acid. Use desiccants and vacuum-sealed containers .
  • Exposure Mitigation: Use fume hoods for synthesis due to toxic fumes released during decomposition. In case of skin contact, wash with copious water and 1% sodium bicarbonate .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms in tetrachloro-1,3-benzodiazole synthesis?

Methodological Answer:

  • DFT Modeling: Apply PBE0/6-311+G(d,p) to study proton transfer stages in acetic acid. For example, DFT revealed that proton transfer in intermediates (e.g., 7A·AcOH → 7B·AcOH) has an activation barrier of ~25 kcal/mol, explaining the preference for tetrachloro products under acidic conditions .
  • Mechanistic Insights: Calculations show electron-withdrawing substituents increase activation barriers for proton transfer, guiding the design of precursors with tailored electronic properties .

Q. How can researchers evaluate the cytotoxicity or antiviral activity of 4,5,6,7-tetrachloro derivatives?

Methodological Answer:

  • Cytotoxicity Assays: Use MTT or SRB assays on cancer cell lines (e.g., HepG2) at concentrations of 10–100 µM. Compare IC50_{50} values against reference drugs .
  • Anti-HIV Screening: Perform reverse transcriptase inhibition assays. For example, N-(tetrachloroisoindolinyl)thioacetamide derivatives showed moderate activity (IC50_{50} ~20 µM) .

Q. How can contradictory data on reaction yields (e.g., 10–35% vs. 60–85%) be resolved?

Methodological Answer:

  • Root Cause Analysis: Lower yields (10–35%) in acetic acid (Method B) arise from resinification and side-product formation. Use TLC or GC-MS to identify byproducts (e.g., dichlorophenyl benzazoles) .
  • Yield Improvement: Switch to dioxane (Method A) for reactions with 2-methylquinolines, achieving 60–85% yields via intramolecular proton transfer .

Q. What structural features influence tautomerism and stability in tetrachloro-1,3-benzodiazole derivatives?

Methodological Answer:

  • Tautomeric Analysis: X-ray structures show non-planar seven-membered rings with folding angles of 140–150° along C(2)–C(7) and C(3)–C(6). Stabilize enol tautomers via intramolecular H-bonding (O–H···N) .
  • Stability Testing: Expose compounds to UV light and monitor degradation via UV-Vis spectroscopy. Derivatives with electron-deficient substituents exhibit longer half-lives (>48 hours) .

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